N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the reaction of a 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Acylation: The thiazole intermediate is then acylated with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The resulting intermediate is coupled with 2-fluorophenylacetic acid under dehydrating conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may include the use of Lewis acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetamide
- N-(3,5-dimethoxyphenyl)-2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C19H17FN2O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-14-7-12(8-15(10-14)25-2)21-18(23)9-13-11-26-19(22-13)16-5-3-4-6-17(16)20/h3-8,10-11H,9H2,1-2H3,(H,21,23) |
InChI Key |
YARVJYKZZOYRPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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